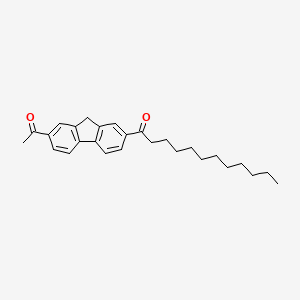
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with fluorenone and dodecanone as the primary starting materials.
Acetylation: Fluorenone undergoes acetylation to introduce the acetyl group at the 7th position. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling Reaction: The acetylated fluorenone is then coupled with dodecanone through a Friedel-Crafts acylation reaction. This reaction is facilitated by a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Catalyst Recovery: Efficient recovery and recycling of catalysts to minimize waste and reduce costs.
Purification: Advanced purification techniques such as distillation and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the ketone group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones depending on the extent of oxidation.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Various substituted fluorenes with different functional groups.
Scientific Research Applications
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one can be compared with other fluorenyl compounds:
1-(9-Methyl-9H-fluoren-2-YL)ethanone: Similar structure but with a shorter alkyl chain.
1-(9-Propyl-9H-fluoren-2-YL)ethanone: Contains a propyl group instead of a dodecanone chain.
1-(9-Ethyl-9H-fluoren-2-YL)ethanone: Features an ethyl group, leading to different chemical properties.
Uniqueness: this compound is unique due to its long dodecanone chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
61314-13-4 |
|---|---|
Molecular Formula |
C27H34O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-(7-acetyl-9H-fluoren-2-yl)dodecan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-4-5-6-7-8-9-10-11-12-27(29)22-14-16-26-24(18-22)19-23-17-21(20(2)28)13-15-25(23)26/h13-18H,3-12,19H2,1-2H3 |
InChI Key |
FYKXUIBXCLUBQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


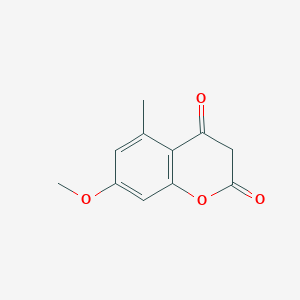
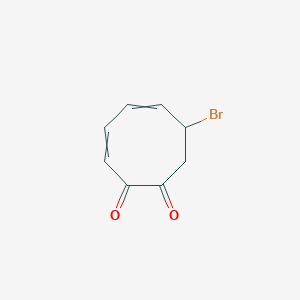
![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)

![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)
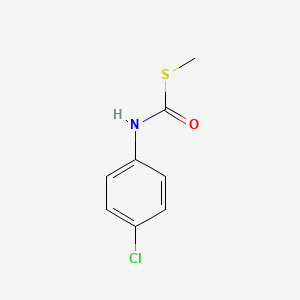
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
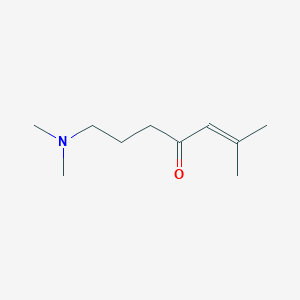
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
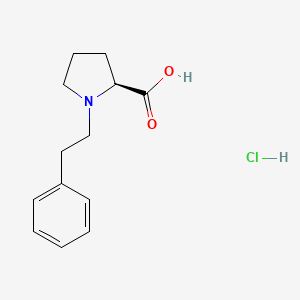
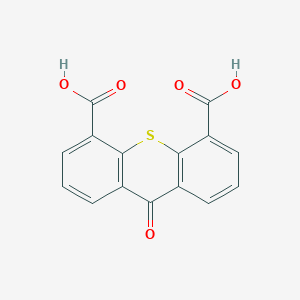
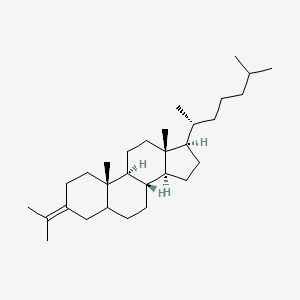
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)
